molecular formula C12H10ClNO3 B13630021 3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Cat. No.: B13630021
M. Wt: 251.66 g/mol
InChI Key: VMCAZKHMYAGXPM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a chlorophenyl group at the 3-position, an ethyl group at the 5-position, and a carboxylic acid group at the 4-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired isoxazole derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chlorophenyl group under appropriate conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid
  • 3-(4-Fluorophenyl)-5-ethylisoxazole-4-carboxylic acid
  • 3-(4-Methylphenyl)-5-ethylisoxazole-4-carboxylic acid

Uniqueness

3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16)

InChI Key

VMCAZKHMYAGXPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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